Cordycepin-13C5

Description

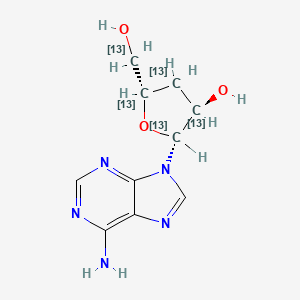

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13N5O3 |

|---|---|

Molecular Weight |

256.21 g/mol |

IUPAC Name |

(2R,3R,5S)-2-(6-aminopurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-ol |

InChI |

InChI=1S/C10H13N5O3/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(17)1-5(2-16)18-10/h3-6,10,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,10+/m0/s1/i1+1,2+1,5+1,6+1,10+1 |

InChI Key |

OFEZSBMBBKLLBJ-AGWVYIHLSA-N |

Isomeric SMILES |

[13CH2]1[13C@H](O[13C@H]([13C@@H]1O)N2C=NC3=C(N=CN=C32)N)[13CH2]O |

Canonical SMILES |

C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Cordycepin: Insights from Isotopic Tracing and Genomic Analysis

Elucidation of Precursor Incorporation Pathways using ¹³C-Labeled Metabolites

Isotopic tracing studies have been fundamental in identifying the direct precursors and metabolic routes involved in cordycepin (B1669437) biosynthesis. Early research utilizing [U-¹⁴C]adenosine and [3-³H]ribose suggested that cordycepin is formed directly from adenosine (B11128) without the cleavage of the N-riboside bond, a mechanism akin to the synthesis of 2'-deoxyadenosine. mdpi.comnih.gov These foundational studies established adenosine as a key precursor, a finding that has been consistently supported by subsequent research. mdpi.comnih.govspandidos-publications.com

Adenosine and Purine (B94841) Metabolism Pathway Analysis

Genomic and transcriptomic analyses have revealed that C. militaris possesses the necessary genetic machinery for adenine (B156593) and adenosine metabolism, which is intricately linked to cordycepin production. mdpi.comspandidos-publications.com The biosynthesis of cordycepin is considered to be an extension of the purine metabolic pathway. mdpi.comroyalsocietypublishing.org The process is thought to begin with the synthesis of adenosine, which then serves as the direct substrate for the cordycepin-specific biosynthetic machinery. cas.cnnih.gov

A key discovery was the identification of a gene cluster (cns1-cns4) in C. militaris that orchestrates the dual biosynthesis of cordycepin and pentostatin (B1679546), an adenosine deaminase inhibitor. cas.cnfrontiersin.org This co-synthesis is a "protector-protégé" strategy, where pentostatin prevents the deamination of cordycepin, thereby preserving its integrity. cas.cn

The proposed pathway initiates with the phosphorylation of adenosine at the 3'-OH position to yield adenosine-3'-monophosphate (3'-AMP), a reaction catalyzed by the nucleoside/nucleotide kinase domain of the Cns3 enzyme. mdpi.comfrontiersin.org Subsequently, Cns2, a metal-dependent phosphohydrolase, dephosphorylates 3'-AMP to form 2'-carbonyl-3'-deoxyadenosine (2'-C-3'-dA). mdpi.comfrontiersin.org The final step involves the reduction of this intermediate to cordycepin by the oxidoreductase Cns1. mdpi.comfrontiersin.org

An alternative pathway has also been proposed, primarily based on transcriptomic analysis of Ophiocordyceps sinensis, which lacks the cns gene cluster. frontiersin.org This pathway suggests that adenosine monophosphate (AMP) is converted to adenosine diphosphate (B83284) (ADP) by adenylate kinase (ADEK). mdpi.comfrontiersin.org ADP is then reduced to 3'-deoxyadenosine 5'-diphosphate (3'-dADP) by a ribonucleotide reductase (nrdJ), followed by conversion to 3'-deoxyadenosine 5'-monophosphate (3'-dAMP) by ADEK, and finally dephosphorylated to cordycepin by a 5'-nucleotidase (5'-NT). mdpi.comfrontiersin.orgnih.gov

Table 1: Key Genes and Enzymes in Purine and Cordycepin Biosynthesis

| Gene | Enzyme | Function in Pathway | Reference |

|---|---|---|---|

| cns1 | Oxidoreductase | Converts 2'-C-3'-dA to cordycepin. | mdpi.comfrontiersin.org |

| cns2 | Metal-dependent phosphohydrolase | Dephosphorylates 3'-AMP to 2'-C-3'-dA. | mdpi.comfrontiersin.org |

| cns3 | Nucleoside/Nucleotide Kinase | Phosphorylates adenosine to 3'-AMP. | mdpi.comfrontiersin.org |

| cns4 | ABC Transporter | Exports pentostatin. | frontiersin.org |

| ADEK | Adenylate Kinase | Converts AMP to ADP and 3'-dADP to 3'-dAMP. | mdpi.comfrontiersin.org |

| 5'-NT | 5'-Nucleotidase | Dephosphorylates 3'-dAMP to cordycepin. | mdpi.comfrontiersin.org |

| nrdJ | Ribonucleotide Reductase | Reduces ADP to 3'-dADP. | mdpi.comfrontiersin.org |

Ribose and Pentose (B10789219) Phosphate (B84403) Pathway Contributions to Cordycepin-¹³C₅ Formation

The pentose phosphate pathway (PPP) plays a crucial role in supplying the ribose-5-phosphate (B1218738) necessary for the de novo synthesis of purine nucleotides, which are the foundational molecules for adenosine and, consequently, cordycepin. mdpi.commdpi.com Studies have shown that enhancing the PPP can lead to increased cordycepin yields. frontiersin.org For instance, overexpression of genes like glucose-6-phosphate dehydrogenase (ZWF1) and ribose phosphate diphosphokinase (PRS4) has been shown to boost cordycepin production. frontiersin.org

Genomic and transcriptomic analyses have identified the upregulation of genes in the PPP in high-cordycepin-producing strains of C. militaris. mdpi.com This suggests that the flux through the PPP is a critical factor in providing the necessary precursors for the purine metabolic pathway, which ultimately feeds into cordycepin biosynthesis. mdpi.comfrontiersin.org The integration of data from these analyses has led to the hypothesis that cordycepin synthesis begins with glycolysis, which provides substrates for the PPP, leading to the generation of phosphoribosyl pyrophosphate (PRPP), a key starting material for purine metabolism. mdpi.com

Glycolysis and Primary Carbon Source Utilization in Cordycepin Biosynthesis

Glycolysis is the primary metabolic pathway for breaking down glucose and other sugars to provide energy and metabolic intermediates. In the context of cordycepin biosynthesis, glycolysis is essential for producing precursors that feed into the pentose phosphate pathway and the TCA cycle, both of which support cordycepin production. mdpi.commdpi.comfrontiersin.org The choice of carbon source can significantly impact cordycepin yield, with glucose often being the preferred substrate. umich.eduresearchgate.net

Proteomic analysis has revealed that promoting the glycolytic pathway can lead to increased ATP and adenosine production, thereby stimulating cordycepin synthesis. mdpi.com Transcriptomic studies have also shown that under certain conditions that enhance cordycepin production, genes involved in glycolysis are upregulated. frontiersin.org This highlights the importance of primary carbon metabolism in providing the necessary building blocks and energy for the synthesis of this complex secondary metabolite. mdpi.comfrontiersin.org

Enzymatic Mechanisms and Characterization of Key Biosynthetic Enzymes

The elucidation of the cordycepin biosynthetic pathway has been accompanied by the characterization of the key enzymes that catalyze the specific reactions. Understanding the function and regulation of these enzymes is crucial for metabolic engineering efforts aimed at increasing cordycepin production.

Role of Adenylate Kinases (AK) and 5′-Nucleotidases (5′-NT)

Adenylate kinases (AK) are enzymes that play a central role in cellular energy homeostasis by catalyzing the interconversion of adenine nucleotides (AMP, ADP, and ATP). frontiersin.orgfrontiersin.org In the proposed alternative pathway for cordycepin biosynthesis, AK is hypothesized to be involved in the phosphorylation of AMP to ADP and the conversion of 3'-dADP to 3'-dAMP. mdpi.comfrontiersin.org

5'-Nucleotidases (5'-NT) are enzymes that catalyze the dephosphorylation of nucleotides to their corresponding nucleosides. frontiersin.orgresearchgate.net In both proposed pathways of cordycepin biosynthesis, a 5'-nucleotidase is believed to be responsible for the final step: the conversion of 3'-dAMP to cordycepin. mdpi.comnih.gov The upregulation of 5'-NT expression has been observed in high-cordycepin-producing strains, suggesting its important regulatory role. frontiersin.org

Investigation of Ribonucleotide Reductase (nrdJ) Activity

Ribonucleotide reductases (RNRs) are enzymes that catalyze the reduction of ribonucleotides to deoxyribonucleotides, a crucial step in DNA synthesis. frontiersin.orgnii.ac.jp In the context of cordycepin biosynthesis, a specific RNR, nrdJ, is proposed to catalyze the reduction of ADP to 3'-dADP in the alternative pathway. mdpi.comfrontiersin.orgfrontiersin.org While the direct experimental evidence for this specific reaction is still emerging, the structural similarity between 2'-deoxyribonucleotides and cordycepin (3'-deoxyadenosine) strongly suggests the involvement of an RNR-like enzyme. nii.ac.jp Overexpression of the small subunit of ribonucleotide reductase (RNRM) in C. militaris has been shown to significantly increase cordycepin biosynthesis, lending support to the involvement of RNRs in the pathway. mdpi.com

Structural and Functional Analysis of Cordycepin Synthase (Cns) Complex and Related Genes (Cns1-Cns4)

The biosynthesis of cordycepin in Cordyceps militaris is orchestrated by a conserved gene cluster comprising four essential genes: Cns1, Cns2, Cns3, and Cns4. mdpi.comnih.gov These genes are physically linked and encode the enzymatic machinery necessary for the production of cordycepin and a related adenosine analog, pentostatin. nih.gov

The proteins encoded by the Cns gene cluster have distinct structural domains and functions:

Cns1 : This protein contains an oxidoreductase/dehydrogenase domain. mdpi.comfrontiersin.org It catalyzes the final step in cordycepin biosynthesis, converting 2'-carbonyl-3'-deoxyadenosine (2'-C-3'-dA) into cordycepin through a reduction reaction. mdpi.comuniprot.org

Cns2 : Cns2 belongs to the HDc family of metal-dependent phosphohydrolases. mdpi.com Its primary function is to dephosphorylate adenosine-3'-monophosphate (3'-AMP) to form the intermediate 2'-C-3'-dA. mdpi.comfrontiersin.org

Cns3 : This bifunctional enzyme possesses two distinct domains: an N-terminal nucleoside/nucleotide kinase (NK) domain and a C-terminal HisG family ATP phosphoribosyltransferase domain. mdpi.comfrontiersin.org The NK domain is responsible for the phosphorylation of adenosine at the 3'-OH position to produce 3'-AMP. mdpi.com The HisG domain is involved in the biosynthesis of pentostatin. mdpi.com

Cns4 : Identified as a putative ATP-binding cassette (ABC) transporter, Cns4 is believed to be responsible for pumping pentostatin out of the cell. mdpi.comnih.gov

The biosynthetic pathway commences with adenosine, which is first phosphorylated by the kinase activity of Cns3 to yield 3'-AMP. mdpi.comfrontiersin.org Subsequently, Cns2, a phosphohydrolase, acts on 3'-AMP to produce 2'-C-3'-dA. mdpi.com Finally, the oxidoreductase Cns1 reduces 2'-C-3'-dA to form the final product, cordycepin. mdpi.comuniprot.org

A critical aspect of this pathway is the coupled biosynthesis of pentostatin, which is primarily mediated by Cns3. mdpi.comnih.gov Pentostatin acts as a potent inhibitor of adenosine deaminase (ADA), an enzyme that would otherwise deaminate cordycepin into the inactive 3'-deoxyinosine. nih.govfrontiersin.org This "protector-protégé" strategy ensures the stability of cordycepin within the fungal cells. nih.govfrontiersin.org When cordycepin concentrations become self-toxic, Cns4 likely facilitates the export of pentostatin, allowing ADA to detoxify excess cordycepin. nih.govuniprot.org

Gene knockout studies have confirmed the indispensable roles of Cns1 and Cns2 in cordycepin biosynthesis. mdpi.com These two enzymes are thought to interact closely, with neither being able to function independently. mdpi.comfrontiersin.org While Cns3 is primarily involved in pentostatin production, it also contributes to cordycepin synthesis by producing the initial precursor, 3'-AMP. mdpi.comnih.gov Orthologous gene clusters, such as ck1-ck4 in C. kyushuensis, have been identified, suggesting a conserved biosynthetic mechanism across different cordycepin-producing fungi. mdpi.commdpi.com

Regulatory Networks and Metabolic Flux Analysis in Cordycepin-Producing Organisms

The production of cordycepin is a complex process influenced by intricate regulatory networks and metabolic fluxes within the producing organism. biotech-asia.org Understanding these networks is crucial for optimizing cordycepin yields. Metabolomic techniques and the integration of multi-omics data, including transcriptomics and proteomics, provide significant insights into the regulation of biosynthetic pathways and metabolic flux. biotech-asia.org

Metabolic flux analysis helps to understand how carbon and nitrogen sources are channeled towards cordycepin biosynthesis. biotech-asia.org Studies have shown that metabolic pathways such as the citric acid cycle, purine metabolism, and pyrimidine (B1678525) metabolism are altered in high-yielding cordycepin strains. frontiersin.org Additionally, pathways related to polysaccharide and protein synthesis, like galactose metabolism and amino acid metabolism, can also impact cordycepin production. frontiersin.org

Transcriptomic and proteomic analyses have been instrumental in elucidating the regulation of genes involved in cordycepin biosynthesis. plos.orgnih.gov These studies have revealed that the expression of the Cns1-Cns4 gene cluster is tightly regulated. For instance, the expression of Cns1, Cns2, and Cns3 has been observed to be upregulated during the developmental stages associated with high cordycepin production. mdpi.com

Several studies have used RNA-Seq to compare gene expression profiles under different culture conditions. For example, a comparison between liquid surface culture and submerged culture of C. militaris showed significant upregulation of genes in the purine nucleotide metabolism pathway, such as adenylosuccinate synthetase and phosphoribosylaminoimidazole-succinocarboxamide (SAICAR) synthase, in the higher-yielding liquid surface culture. plos.org This suggests that these genes play a crucial role in providing precursors for cordycepin synthesis.

Proteomic studies have complemented these findings by identifying the proteins that are differentially expressed. nih.gov In Cordyceps kyushuensis, proteomic analysis alongside transcriptomics led to the identification of the ck1-ck4 gene cluster, which is functionally similar to the Cns1-Cns4 cluster in C. militaris. mdpi.comnih.gov

Furthermore, transcriptomic analysis has identified other key genes beyond the Cns cluster that are involved in cordycepin production. These include genes related to adenosine metabolism, such as adenosine kinase (ADK), adenylate kinase (ADEK), and 5'-nucleotidase (5'-NT), which are involved in the phosphorylation and dephosphorylation steps of the adenosine metabolism pathway. frontiersin.org The upregulation of these genes often correlates with increased cordycepin yields. frontiersin.org

The biosynthesis of cordycepin is significantly influenced by a variety of environmental and nutritional factors. nih.gov Optimizing these conditions is a key strategy for enhancing cordycepin production in fungal cultures.

Nutritional Factors:

Carbon Sources: The type and concentration of the carbon source are critical. While glucose is often used, some studies have found that xylose can lead to higher titers of cordycepin, albeit with a longer cultivation time. frontiersin.org Transcriptomic analysis has shown that xylose may direct metabolic flux towards the cordycepin biosynthetic pathway. frontiersin.org Sucrose and lactose (B1674315) have also been shown to be effective carbon sources for certain strains. biotech-asia.org

Nitrogen Sources: Peptone is a commonly used nitrogen source. biotech-asia.org The use of corn steep liquor hydrolysate has also been shown to increase cordycepin yield by enhancing the metabolism of sugars, amino acids, and nucleotides. researchgate.net

Amino Acids: Supplementation with specific amino acids can boost cordycepin production. L-alanine, in particular, has been shown to increase cordycepin yield by upregulating the expression of genes involved in energy generation and amino acid conversion. frontiersin.org

Precursors and Additives: The addition of adenosine, the direct precursor for cordycepin, can enhance production. frontiersin.org Other additives like vitamins (e.g., Vitamin B1) and plant oils (e.g., peanut oil) have also been reported to significantly increase cordycepin content. frontiersin.orgtci-thaijo.org

Environmental Factors:

Temperature: The optimal temperature for mycelial growth and cordycepin production can vary between strains, but is generally in the range of 20-25°C. biotech-asia.org

pH: The pH of the culture medium is another important parameter that needs to be optimized for efficient cordycepin synthesis. biotech-asia.org

Light: Light exposure can act as an abiotic factor that influences cordycepin biosynthesis. researchgate.net Transcriptome analysis has revealed that light can upregulate genes associated with cordycepin biosynthesis. mdpi.com Light exposure has been linked to the upregulation of genes involved in both cordycepin and carotenoid biosynthesis. nih.gov

Oxygen and Hypoxia: The level of oxygenation plays a crucial role. Hypoxic conditions, such as those found in liquid surface cultures, have been shown to be more suitable for cordycepin production compared to highly aerated submerged cultures. plos.org This is supported by the upregulation of hypoxia-related genes in surface cultures. plos.org

While the Cns1-Cns4 gene cluster represents the primary and well-characterized pathway for cordycepin biosynthesis, research suggests the existence of alternative or complementary routes. mdpi.com Transcriptome analysis of C. militaris has pointed towards pathways that could supplement the production of key precursors.

One proposed alternative pathway involves the formation of the precursor 3'-AMP from 2',3'-cyclic monophosphate (2',3'-cAMP), which is a byproduct of mRNA degradation. mdpi.com This suggests a link between general cellular metabolism and the specific pathway for cordycepin synthesis.

Another hypothesis, particularly for Ophiocordyceps sinensis, suggests a reductive metabolic pathway where AMP is converted to ADP by adenylate kinase (ADEK), then reduced to 3'-dADP by ribonucleotide reductase (NRDJ). frontiersin.org This is followed by dephosphorylation to 3'-dAMP and finally to cordycepin. frontiersin.org However, strong experimental evidence for this pathway is still needed, and it has been shown that O. sinensis produces very low to undetectable levels of cordycepin and lacks the Cns1-Cns4 genes. nih.govfrontiersin.org

In Cordyceps cicadae, which also produces cordycepin, transcriptomic analysis has implicated the purine metabolic pathway as being central to its synthesis. royalsocietypublishing.org While the core enzymatic steps are likely conserved, the regulation and interplay with other metabolic pathways may differ. The identification of orthologous gene clusters like ck1-ck4 in C. kyushensis further supports the idea of a conserved core mechanism with potential variations across different species. mdpi.commdpi.com

Molecular and Cellular Mechanistic Investigations Utilizing Cordycepin 13c5 As a Probe

Interrogation of RNA Metabolism and Polyadenylation Processes

Cordycepin (B1669437), as a 3'-deoxyadenosine analog, has long been known to interfere with RNA metabolism. Its structure, lacking a 3'-hydroxyl group, allows for its incorporation into a growing RNA chain, but prevents the addition of the next nucleotide, thus causing premature termination of transcription. tcsedsystem.edunih.gov The use of Cordycepin-13C5 enables precise tracking of this process.

One of the key processes affected is polyadenylation, the addition of a poly(A) tail to the 3' end of messenger RNA (mRNA). frontiersin.orgmdpi.com This tail is crucial for mRNA stability, nuclear export, and translation efficiency. mdpi.commdpi.com Cordycepin triphosphate (CoTP), the active form of cordycepin, can be mistakenly recognized and utilized by poly(A) polymerase, leading to the termination of poly(A) tail synthesis. mdpi.com Studies using cordycepin have been instrumental in identifying genes involved in pre-mRNA polyadenylation. nih.gov The ability to specifically label cordycepin with 13C allows for more sensitive and definitive identification of the RNA molecules it becomes incorporated into, providing a clearer picture of the transcripts most susceptible to its effects.

Analysis of Nucleic Acid Synthesis and DNA Repair Pathways

The structural similarity of cordycepin to deoxyadenosine (B7792050) suggests its potential to interfere with DNA synthesis. tcsedsystem.edufrontiersin.org When phosphorylated to its triphosphate form, it can act as a competitive inhibitor of DNA polymerases, leading to the termination of DNA chain elongation. nih.gov This has significant implications for rapidly dividing cells, such as cancer cells. The use of this compound in metabolic labeling studies can quantify its incorporation into DNA and assess the extent of DNA synthesis inhibition.

Furthermore, cordycepin has been shown to induce DNA damage. nih.govnih.gov This can trigger cellular DNA repair mechanisms. The cell employs several pathways to repair damaged DNA, including nucleotide excision repair (NER) and base excision repair (BER). researchopenworld.commdpi.comfrontiersin.org NER is responsible for removing bulky DNA lesions, while BER handles smaller, non-helix-distorting base modifications. mdpi.comfrontiersin.org The introduction of this compound can be used to probe the activation of these repair pathways in response to cordycepin-induced DNA damage. By analyzing the proteomic and metabolomic changes following treatment with the labeled compound, researchers can identify the specific proteins and pathways that are mobilized to deal with the genetic insults.

Molecular Interactions with Cellular Targets and Signal Transduction Cascades

This compound is an invaluable probe for dissecting the complex signaling networks that are modulated by cordycepin. Its effects are not limited to nucleic acid metabolism but extend to a wide array of cellular signaling pathways that govern cell fate.

Modulation of PI3K/mTOR/AKT Signaling Pathway Components

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. mdpi.comyoutube.com Dysregulation of this pathway is a common feature of many cancers. Cordycepin has been consistently shown to inhibit the PI3K/mTOR/AKT signaling pathway. mdpi.comnih.govresearchgate.net This inhibition is a key mechanism behind its anti-proliferative and pro-apoptotic effects. mdpi.commdpi.com Studies have indicated that cordycepin can reduce the phosphorylation of key components of this pathway, thereby downregulating its activity. nih.govresearchgate.net By using this compound, researchers can perform detailed kinetic analyses of these phosphorylation events and identify direct and indirect targets of cordycepin within the pathway.

Table 1: Effect of Cordycepin on PI3K/mTOR/AKT Signaling

| Cell Line | Effect of Cordycepin | Research Finding |

| Various Cancer Cells | Inhibition of PI3K/mTOR/AKT pathway | Consistently observed to reduce signaling activity. mdpi.com |

| Mouse Model of Parkinson's Disease | Inhibition of PI3K/AKT/mTOR activation | Mitigated neuroapoptosis and neuroinflammation. nih.gov |

| MA-10 Cells | Blocks PI3K/AKT/mTOR pathway | Confirmed by western blotting. researchgate.net |

Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (ERK, JNK, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 pathways, are critical in transducing extracellular signals into cellular responses such as proliferation, differentiation, inflammation, and apoptosis. nih.govmdpi.com Cordycepin has been shown to modulate MAPK signaling, although its effects can be context-dependent. mdpi.com

Some studies report that cordycepin inhibits the ERK pathway, which is often associated with cell proliferation. nih.govnih.govjcancer.org For instance, in leukemia cells, cordycepin was found to block the MAPK pathway by inhibiting the phosphorylation of ERK1/2, thereby sensitizing the cells to apoptosis. nih.gov Conversely, the effects on JNK and p38 pathways appear to be more variable and may be cell-type specific. mdpi.com The use of this compound in phosphoproteomic studies can help to unravel the specific kinases and phosphatases that are directly affected, providing a more nuanced understanding of how cordycepin orchestrates the activity of these crucial signaling cascades.

Effects on Nuclear Factor-kappa B (NF-κB) Pathway Activation

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response, cell survival, and proliferation. mdpi.comwikipedia.org Aberrant NF-κB activation is linked to various inflammatory diseases and cancers. nih.gov Cordycepin has demonstrated potent anti-inflammatory effects by suppressing NF-κB activation. nih.govnih.gov It can inhibit the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes. nih.govpsu.edu Furthermore, cordycepin has been shown to inhibit the ubiquitination of IKKγ, a critical step in the activation of the IKK complex that phosphorylates IκBα. nih.gov this compound can be employed in studies to trace the interactions of cordycepin with components of the NF-κB signaling machinery, potentially identifying novel regulatory nodes.

Table 2: Cordycepin's Impact on the NF-κB Pathway

| System | Effect of Cordycepin | Mechanism |

| HEK-293T Cells | Dose-dependent reduction in TNF-α-induced NF-κB activation. nih.gov | Reduced DNA-binding and transcriptional activities of NF-κB, inhibited IκBα phosphorylation and IKKγ ubiquitination. nih.gov |

| RAW 264.7 Macrophages | Suppression of LPS-induced inflammatory responses. nih.gov | Inhibition of TLR4 signaling, leading to suppression of MAPK and NF-κB activation. nih.gov |

| Human Dermal Fibroblasts | Blocked UVB-induced NF-κB activation. psu.edu | Prevented UVB-induced expression of matrix metalloproteinases (MMPs). psu.edu |

Impact on Cell Cycle Regulatory Proteins and Apoptotic Pathways

Cordycepin's ability to halt cell proliferation and induce programmed cell death (apoptosis) is a cornerstone of its anticancer potential. nih.govnih.gov These effects are mediated through its influence on cell cycle regulatory proteins and the machinery of apoptosis.

Studies have shown that cordycepin can cause cell cycle arrest at various phases, including the S-phase and G2/M phase, depending on the cell type. nih.govjcancer.orgsemanticscholar.org This arrest is often accompanied by the downregulation of cyclins and cyclin-dependent kinases (CDKs) that drive cell cycle progression. nih.govnih.gov For example, in leukemia cells, cordycepin was found to inhibit the expression of cyclin A2, cyclin E, and CDK2, leading to an accumulation of cells in the S-phase. nih.gov

Cordycepin induces apoptosis through both intrinsic and extrinsic pathways. It can trigger the intrinsic pathway by upregulating the tumor suppressor protein p53, which in turn promotes the release of cytochrome c from the mitochondria. nih.govnih.govnih.gov This event activates caspase-9 and the downstream executioner caspases, leading to cell death. nih.gov Additionally, cordycepin can modulate the expression of Bcl-2 family proteins, shifting the balance towards pro-apoptotic members like Bax. jcancer.orgresearchgate.net The use of this compound in stable isotope labeling by amino acids in cell culture (SILAC)-based proteomics can provide a comprehensive, quantitative analysis of the changes in the expression of these critical regulatory proteins following treatment.

Investigations into Angiogenesis and Metastasis at the Molecular Level

Research into the molecular mechanisms of angiogenesis and metastasis has utilized various probes and methodologies. However, specific studies employing this compound for this purpose are not documented in the available scientific literature.

General research on cordycepin indicates that it possesses properties that can inhibit angiogenesis and metastasis, which are crucial processes in the progression of cancer. nih.govscielo.br The mechanisms behind these effects involve the modulation of various protein expressions and signaling pathways. nih.govscielo.br For instance, cordycepin has been shown to potentially inhibit the migration and invasion of cancer cells by modulating EP4 expression and the AMPK-CREB signaling pathway. nih.govscielo.br

Furthermore, cordycepin is known to be an adenosine (B11128) analogue and a nucleoside antibiotic. scielo.brnih.gov Its therapeutic potential against cancer is attributed to several mechanisms, including the induction of apoptosis (programmed cell death), resistance to the cell cycle, and causing DNA damage in cancer cells. nih.gov It can also induce autophagy and modulate the immune system, in addition to inhibiting tumor metastasis. nih.gov

In-silico analyses have also explored the potential of cordycepin to regulate receptors like EGFR and VEGFR, which are involved in tumor proliferation and angiogenesis. irjms.com

While these findings highlight the significant anti-angiogenic and anti-metastatic potential of cordycepin, there is no specific data from studies that have used this compound to trace its metabolic fate or molecular interactions during these processes. The use of isotopically labeled compounds like this compound is typically aimed at metabolic flux analysis or as tracers in pharmacokinetic and pharmacodynamic studies, but such research applied to angiogenesis and metastasis has not been reported.

Detailed Research Findings

Specific research findings from investigations utilizing this compound in the context of angiogenesis and metastasis are not available.

Data Tables

Due to the absence of specific data for this compound, no data tables can be generated.

Advanced Analytical Methodologies and Spectroscopic Applications of Cordycepin 13c5

Mass Spectrometry-Based Quantification and Tracing

Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantification of Cordycepin (B1669437) and Metabolites

Isotope Dilution Mass Spectrometry (IDMS) stands as a premier analytical technique for achieving high accuracy and precision in the quantification of specific molecules within complex mixtures. This method employs isotopically labeled versions of the analyte as internal standards. For the analysis of cordycepin, Cordycepin-13C5, which contains five heavy carbon isotopes, serves as an exemplary internal standard. While chemically identical to its unlabeled counterpart, its increased mass allows for clear differentiation by a mass spectrometer. This mass difference is fundamental to the IDMS method, enabling precise quantification by correcting for potential sample loss during preparation and for matrix effects that can suppress or enhance the ion signal. nih.gov

The application of stable isotope-labeled standards like this compound is particularly crucial when analyzing cordycepin in complex biological samples such as blood plasma, urine, or tissue extracts. These biological matrices are known to interfere with the ionization process in the mass spectrometer, potentially leading to inaccurate measurements if only traditional external calibration methods are used. By introducing a known quantity of this compound at the initial stage of sample processing, the ratio of the native analyte to the labeled standard can be accurately measured. This ratio provides a reliable basis for quantifying cordycepin and its metabolites, a critical aspect of pharmacokinetic studies that examine the absorption, distribution, metabolism, and excretion of the compound. nih.gov

A significant use of IDMS with this compound is the absolute quantification of cordycepin in biological fluids. Researchers have successfully used this approach to measure cordycepin concentrations in plasma after its administration, yielding vital data for understanding its metabolic fate. The high precision and reproducibility of IDMS establish it as a gold standard for quantitative bioanalysis. nih.govnist.gov

| Parameter | Description | Significance in Cordycepin Analysis | Reference |

| Internal Standard | This compound | Chemically identical to cordycepin but with a distinct mass due to five 13C atoms. | nih.gov |

| Technique | Isotope Dilution Mass Spectrometry (IDMS) | Corrects for matrix effects and sample preparation variability by measuring the ratio of analyte to the internal standard. | nih.govnih.gov |

| Application | Pharmacokinetic studies | Enables precise quantification of cordycepin and its metabolites in complex biological matrices like plasma and urine. | nih.gov |

| Advantage | High accuracy and precision | Overcomes ion suppression/enhancement, leading to reliable and reproducible quantitative results. | nih.govnist.gov |

Metabolomic and Proteomic Profiling using 13C Enrichment for Pathway Mapping

The use of stable isotope labeling with compounds such as this compound is a foundational technique in contemporary metabolomics and proteomics. metabolon.com This approach allows for the detailed tracing and mapping of metabolic pathways. When biological systems are exposed to 13C-labeled substrates, these heavy isotopes become integrated into various downstream metabolites and proteins. By tracking the distribution of the 13C label with mass spectrometry, scientists can map the flow of carbon through intricate metabolic networks. frontiersin.orgnih.govnih.gov

Specifically, using this compound enables researchers to follow the metabolic fate of cordycepin itself. As the labeled cordycepin is processed by the cell, the 13C atoms are transferred to its various metabolic products. Detecting the resulting mass shifts in these molecules provides unambiguous proof of their origin from cordycepin, which has been crucial for identifying new metabolites and understanding its mechanism of action. frontiersin.orgnih.gov For example, this method can elucidate how cordycepin is phosphorylated or otherwise altered within the cellular environment.

Furthermore, the 13C enrichment from this compound can be extended to proteomic analyses to examine the effects of cordycepin on protein synthesis and modifications. The incorporation of 13C into amino acids and subsequently into proteins allows for the differentiation and quantification of protein turnover rates in the presence of cordycepin. This offers a window into how cordycepin influences cellular functions at the protein level, providing deeper insights into its biological impact. sepscience.com

| Omics Field | Application of this compound | Insights Gained | Reference |

| Metabolomics | Tracing the metabolic fate of cordycepin. | Identification of cordycepin metabolites and elucidation of its metabolic pathways (e.g., purine (B94841) metabolism). | frontiersin.orgnih.gov |

| Proteomics | Measuring the impact on protein synthesis and turnover. | Understanding the influence of cordycepin on cellular processes at the protein level. | sepscience.com |

| Pathway Analysis | Mapping carbon flow from cordycepin through metabolic networks. | Reveals interactions with key metabolic pathways like the TCA cycle and pentose (B10789219) phosphate (B84403) pathway. | frontiersin.orgnih.gov |

Fluxomics and Dynamic Metabolic Pathway Elucidation with this compound

Fluxomics, the analysis of metabolic flux, quantifies the rates of metabolic reactions within a living system. researchgate.net The use of stable isotope tracers like this compound is central to these investigations. researchgate.netnih.gov By introducing this compound and tracking the time-dependent incorporation of the 13C label into various metabolites, researchers can ascertain the dynamic rates of metabolic pathways. nih.govmdpi.com This approach offers a more comprehensive view of cellular metabolism compared to static measurements of metabolite levels. mdpi.com

Employing this compound in fluxomics studies allows for the precise measurement of metabolic rates in pathways that are both directly and indirectly influenced by cordycepin. For example, it can be used to quantify the flux through nucleotide biosynthesis and salvage pathways, which are recognized targets of cordycepin's biological activity. nih.gov By analyzing the isotopic enrichment patterns in key metabolites over time, a detailed map of the metabolic reprogramming induced by cordycepin can be created. researchgate.netnih.gov

These dynamic analyses are vital for understanding cellular adaptation to cordycepin treatment and can uncover mechanisms of drug resistance. The quantitative flux data derived from experiments with this compound can be integrated into computational metabolic models to predict the systemic effects of the compound and to identify new potential therapeutic targets. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

13C NMR for Detailed Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of molecules in solution. scielo.br Specifically, 13C NMR provides detailed information regarding the carbon framework of a molecule. ceitec.czmsu.edu While 13C NMR can be performed on unlabeled compounds, the use of 13C-enriched molecules like this compound dramatically improves the signal-to-noise ratio and spectral resolution, facilitating a more in-depth analysis of structure and conformation. libretexts.org

The specific labeling of the five carbon atoms in the ribose sugar of this compound results in five distinct and assignable 13C NMR signals. The precise chemical shifts of these carbon nuclei are highly sensitive to their local electronic environment, offering valuable clues about the conformation of the ribose ring. redalyc.org Through the analysis of 13C chemical shifts and coupling constants, scientists can determine the preferred pucker of the sugar ring and the orientation of the glycosidic bond, both of which are critical determinants of its biological function. biorxiv.org

Advanced, multi-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are particularly powerful when applied to 13C-labeled cordycepin. These experiments correlate the 13C nuclei with their attached protons and other nearby nuclei, enabling a complete and unambiguous assignment of the NMR spectrum. This comprehensive data allows for the construction of a detailed 3D structural model of cordycepin as it exists in solution. scielo.brceitec.cz

Ligand-Protein Interaction Analysis with 13C-Labeled Cordycepin

A fundamental aspect of pharmacology is understanding the interaction between a drug and its protein target. 13C NMR spectroscopy utilizing isotopically labeled ligands such as this compound is a potent method for investigating these interactions at an atomic level. univr.itnih.gov When 13C-labeled cordycepin binds to a target protein, observable changes occur in the NMR signals of the labeled carbon atoms. nih.govuniversiteitleiden.nl

These changes, known as chemical shift perturbations, can be used to map the binding interface between the ligand and the protein. univr.it By monitoring the 13C chemical shifts of this compound as the target protein is gradually added, the specific atoms of cordycepin that are directly involved in the binding interaction can be pinpointed. This information is crucial for understanding the molecular basis of recognition and for the rational design of more effective and selective therapeutic agents. univr.itnih.gov

Furthermore, NMR relaxation experiments performed on 13C-labeled cordycepin in complex with its protein target can provide insights into the dynamics of the bound ligand. universiteitleiden.nl These experiments can reveal whether the ligand is held rigidly in the binding pocket or if it retains a degree of flexibility. This dynamic information complements the structural data, offering a more complete picture of the ligand-protein interaction. This methodology has been applied to study the interaction of cordycepin with various enzymes, shedding light on its mechanisms of action. nih.govnih.gov

Integration with Chromatographic Techniques (e.g., HPLC, UHPLC) for Enhanced Resolution

The integration of this compound with high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) is fundamental to its application in advanced analytical methodologies, particularly for quantitative analysis. The primary role of this compound in these techniques is to serve as a stable isotope-labeled internal standard (SIL IS). Its utility is not in enhancing the chromatographic separation of the target analyte (cordycepin) from other sample components, but rather in providing a superior method for accurate quantification by ensuring ideal co-elution with the native analyte. restek.comresearchgate.netnih.gov

When coupled with a mass spectrometric detector (LC-MS/MS), SIL internal standards are the preferred choice for correcting analytical variability, including fluctuations in injection volume, sample recovery, and especially matrix-induced ion suppression or enhancement. nih.govscispace.com this compound is considered an ideal internal standard because the substitution of ¹²C atoms with ¹³C atoms results in a molecule with virtually identical physicochemical properties to natural cordycepin. researchgate.net This ensures that this compound and cordycepin behave almost identically during sample extraction and, crucially, during chromatographic separation. researchgate.netnih.gov

A significant advantage of using ¹³C-labeled standards like this compound over deuterium (B1214612) (²H)-labeled standards is the near-perfect co-elution of the labeled and unlabeled compounds. nih.govnih.gov Deuterium labeling can alter the lipophilicity of a molecule, which may cause a slight shift in retention time, particularly in high-resolution UHPLC systems. researchgate.netnih.gov This separation between the analyte and its deuterated standard can compromise the ability of the internal standard to accurately compensate for matrix effects that occur at a specific retention time. researchgate.net In contrast, ¹³C-labeled standards exhibit the same retention time as their native counterparts, ensuring that both the analyte and the standard are subjected to the exact same matrix effects and ionization conditions as they elute from the column, leading to greater accuracy and precision in quantitative results. nih.govnih.govfoodriskmanagement.com Studies comparing deuterium- and ¹³C-labeled standards have consistently shown that ¹³C-labeled versions are superior for analytical purposes due to this co-elution characteristic. nih.gov

The chromatographic conditions developed for the analysis of natural cordycepin are directly applicable when using this compound as an internal standard. Reverse-phase HPLC is the most common technique, utilizing C18 columns with a mobile phase typically consisting of a methanol (B129727) and water mixture. foodriskmanagement.com

Table 1: Representative HPLC Parameters for Cordycepin Analysis This table summarizes typical conditions used for the chromatographic separation of cordycepin, under which this compound would co-elute.

| Parameter | Condition | Source |

|---|---|---|

| Column | Reverse Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | nih.gov |

| Mobile Phase | Methanol:Water (e.g., 15:85, v/v) | foodriskmanagement.com |

| Flow Rate | 0.7 - 1.0 mL/min | nih.gov |

| Detection | UV at 260 nm or Mass Spectrometry (MS) | nih.govfoodriskmanagement.com |

| Column Temperature | 30 °C | nih.gov |

While HPLC with UV detection can separate cordycepin, the integration with mass spectrometry is essential to differentiate between the native analyte and this compound. The chromatographic system resolves the cordycepin peak from other sample constituents, and the mass spectrometer resolves the co-eluting cordycepin and this compound based on their mass-to-charge (m/z) ratio. Research has demonstrated the effectiveness of using this compound as an internal standard for the accurate quantification of cordycepin.

Table 2: Quantitative Performance Data Using this compound Internal Standard This table presents findings from a study using a stable isotope-labeled internal standard method for cordycepin quantification, illustrating the high accuracy and linearity achievable. While the original detection method was MALDI-MS, similar performance enhancements are expected in HPLC-MS/MS.

| Parameter | Result | Source |

|---|---|---|

| Linearity Range | 5 - 400 µg/mL | foodriskmanagement.com |

| Correlation Coefficient (r²) | 0.9991 | foodriskmanagement.com |

| Relative Standard Deviation (RSD) | 5.6% | foodriskmanagement.com |

| Detection Limit (S/N = 3) | 0.2 µg/mL | foodriskmanagement.com |

| Sample Recovery Rates | 90.15% - 95.06% | foodriskmanagement.com |

Synthetic Biology and Metabolic Engineering Approaches for Cordycepin 13c5 Production and Research Tools

Chemo-Enzymatic and Biotechnological Synthesis Strategies for Labeled Cordycepin (B1669437)

The synthesis of nucleoside analogs like cordycepin, and by extension its isotopically labeled forms, has moved beyond purely chemical methods, which often involve complex protection/deprotection steps and can have low yields. frontiersin.orgmdpi.com Modern approaches leverage enzymes and whole-cell biocatalysts to achieve higher specificity and efficiency under milder conditions. nih.govnih.gov

Chemo-enzymatic synthesis combines chemical steps with biological catalysis. For Cordycepin-13C5, this would involve the enzymatic coupling of a ¹³C-labeled purine (B94841) base (e.g., adenine-¹³C₅) with a ribose derivative. Enzymes such as purine-nucleoside phosphorylases (PNP) are instrumental in this process, catalyzing the formation of the glycosidic bond with high regio- and stereoselectivity. mdpi.comresearchgate.net Further enzymatic modifications, such as phosphorylation by nucleoside kinases, can be employed to produce various derivatives. mdpi.com The key to producing the labeled compound is the use of an isotopically enriched starting material in the enzymatic reaction. nih.govmdpi.com

Biotechnological synthesis represents a more integrated approach, where microbial cell factories are engineered to produce the target compound from basic nutrients. tandfonline.com For this compound production, this strategy involves culturing a cordycepin-producing microorganism in a fermentation medium containing a ¹³C-labeled carbon source, such as ¹³C-glucose, or a labeled precursor like ¹³C-adenine. The organism's metabolic machinery then incorporates the stable isotopes into the final cordycepin molecule. This method is advantageous for producing uniformly labeled compounds and is a cornerstone of metabolic engineering efforts. frontiersin.orgtandfonline.com

Genetic Manipulation and Strain Engineering of Microbial Cell Factories for this compound Production

The foundation of biotechnological cordycepin production lies in the elucidation of its biosynthetic pathway. Research has identified a conserved gene cluster responsible for cordycepin synthesis in fungi like Cordyceps militaris and Aspergillus nidulans. amegroups.orgsippe.ac.cnmdpi.com This cluster contains four key genes, designated cns1-4. amegroups.org The genes cns1 (an oxidoreductase) and cns2 (a phosphohydrolase) are essential for converting a precursor, believed to be adenosine (B11128) 3'-monophosphate (3'-AMP), into cordycepin. nih.govnih.gov The cns3 gene is involved in the co-synthesis of pentostatin (B1679546), a compound that protects cordycepin from degradation. amegroups.orgnih.gov

Leveraging this genetic knowledge, scientists have engineered various microbial "cell factories" to overproduce cordycepin. These efforts are directly applicable to the production of this compound by supplying labeled precursors. Key strategies include:

Heterologous Expression: The essential genes for cordycepin synthesis, primarily cns1 and cns2, have been transferred from C. militaris into more industrially amenable host organisms. frontiersin.org Food-grade fungi like Aspergillus oryzae and yeasts such as Saccharomyces cerevisiae and Yarrowia lipolytica have been successfully engineered to produce cordycepin, often achieving high titers in shorter fermentation times than the native producer. frontiersin.orgnih.govmdpi.comacs.orgmdpi.com

Metabolic Pathway Engineering: To maximize the flow of metabolites toward cordycepin, the host organisms' native pathways are modified. This includes upregulating the purine biosynthesis and pentose (B10789219) phosphate (B84403) pathways to increase the supply of the adenosine precursor. frontiersin.orgfrontiersin.org For instance, overexpressing genes like ADE4 (amidophosphoribosyl transferase) and PRS4 (ribose phosphate diphosphokinase) has been shown to significantly boost cordycepin yields in engineered yeast. frontiersin.org

Advanced Genetic Tools: The development of sophisticated gene-editing technologies, particularly the CRISPR/Cas9 system, has accelerated strain improvement. frontiersin.orgplos.org CRISPR/Cas9 allows for precise and efficient gene knockouts, insertions, and modifications, enabling the rational design of high-producing strains in fungi like C. militaris. mdpi.comfrontiersin.orgnih.gov

By cultivating these engineered strains in a medium enriched with ¹³C-labeled substrates, the enhanced metabolic pathways can efficiently channel the stable isotopes into the production of this compound.

Table 2: Examples of Engineered Microbial Strains for Cordycepin Production

| Microbial Host | Genetic Modification Strategy | Reported Cordycepin Titer | Reference |

|---|---|---|---|

| Yarrowia lipolytica | Heterologous expression of cns1-cns2, combinatorial metabolic engineering (promoter, protein, ATP, and precursor engineering). | 4.36 g/L | acs.orgfrontiersin.org |

| Aspergillus oryzae | Overexpression of cns1 and cns2 under constitutive promoters. | 1.72 g/L (564.64 mg/L/day) | frontiersin.orgnih.govmdpi.com |

| Saccharomyces cerevisiae | Heterologous expression of cns1-cns2, screening, and metabolic engineering. | 725.16 mg/L | frontiersin.orgmdpi.com |

| Cordyceps militaris G81-3 (mutant) | Ion beam irradiation mutagenesis, addition of adenosine precursor. | 8.60 g/L | nih.gov |

Development of Biosensors and Advanced Fermentation Methodologies for Labeled Analogues

Efficiently producing labeled compounds like this compound requires precise control and optimization of the fermentation process. This is achieved through the development of advanced monitoring tools and fermentation strategies.

Biosensors for Process Monitoring: Real-time monitoring of metabolite concentrations is crucial for optimizing fermentation. nih.gov Biosensors offer a powerful solution for in-line process control. For cordycepin production, research is exploring the development of genetically encoded biosensors. One approach involves identifying native fungal promoters that are activated in response to cordycepin concentration and linking them to a reporter gene, such as a fluorescent protein. frontiersin.org This would allow cell fluorescence to act as a proxy for cordycepin yield, enabling high-throughput screening of mutant libraries and real-time monitoring of fermentation dynamics. frontiersin.org Furthermore, electrochemical biosensors, such as ion-sensitive field-effect transistors (ISFETs), have been developed for the label-free detection of related biological molecules like the DNA of the producing organism, demonstrating the potential of this technology in the field. exlibrisgroup.comresearchgate.net

Advanced Fermentation Methodologies: Optimizing the culture environment is critical for maximizing the yield of cordycepin and ensuring efficient incorporation of labeled precursors. Key methodologies include:

Media Optimization: The composition of the growth medium, particularly the carbon-to-nitrogen (C/N) ratio and the presence of precursors, is vital. frontiersin.org Supplementing the medium with adenine (B156593) has been shown to significantly enhance cordycepin production in various engineered hosts. frontiersin.orgmdpi.com For producing this compound, this would involve the careful addition of a ¹³C-labeled precursor at the optimal time.

Process Parameter Control: Physical parameters such as temperature, pH, and dissolved oxygen are meticulously controlled in bioreactors to maintain optimal conditions for microbial growth and production. frontiersin.org Some studies have also shown that external stimuli, like specific wavelengths of light, can influence metabolic pathways and increase cordycepin accumulation. frontiersin.orgmdpi.com

These advanced methodologies, when combined with engineered strains, create a robust platform for the efficient and controlled production of this compound for research applications. researchgate.netjournaljsrr.com

Table of Mentioned Compounds

| Compound Name | Chemical Formula | Role/Context |

|---|---|---|

| This compound | C₁₀H₈¹³C₅N₅O₃ | Isotopically labeled internal standard for quantitative analysis. |

| Cordycepin | C₁₀H₁₃N₅O₃ | Bioactive nucleoside analog; the primary compound of interest. |

| Adenosine | C₁₀H₁₃N₅O₄ | Structural analog and key precursor in cordycepin biosynthesis. |

| Adenosine 3'-monophosphate (3'-AMP) | C₁₀H₁₄N₅O₇P | Putative substrate for the Cns2 enzyme in the cordycepin pathway. frontiersin.orgnih.gov |

| Pentostatin | C₁₁H₁₆N₄O₄ | Adenosine deaminase inhibitor co-synthesized with cordycepin. amegroups.orgsippe.ac.cn |

| Glucose | C₆H₁₂O₆ | Primary carbon source in fermentation media. |

| Adenine | C₅H₅N₅ | Purine base; a direct precursor for adenosine and cordycepin synthesis. |

| Ribose | C₅H₁₀O₅ | Pentose sugar component of nucleosides. |

Broader Research Applications of Cordycepin 13c5 As a Versatile Biological Probe

Tool for Investigating Nucleoside Analog Mechanisms and Antimetabolite Actions

Cordycepin (B1669437) is classified as a nucleoside analog and antimetabolite due to its structural similarity to adenosine (B11128). nih.govfrontiersin.org Its primary mechanism of action stems from the absence of a hydroxyl group at the 3' position of its ribose moiety. drugfuture.comnih.gov This structural feature allows cordycepin to be incorporated into growing RNA chains; however, the lack of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, leading to premature chain termination and the inhibition of RNA synthesis. drugfuture.com

Inside the cell, cordycepin is phosphorylated to its active form, 3'-deoxyadenosine triphosphate (3'-dATP). chemicalbook.comnucana.com This active metabolite competitively inhibits ATP-dependent DNA synthesis and interferes with critical cellular processes such as the polyadenylation of messenger RNA (mRNA), which affects mRNA maturation and stability. chemicalbook.com

Cordycepin-13C5 serves as an ideal tracer to investigate these mechanisms with high precision. Researchers can administer the labeled compound to cell cultures or model systems and use mass spectrometry to:

Track the uptake of this compound into the cell.

Quantify its conversion rate to the active 3'-dATP-13C5 form.

Detect and measure the incorporation of the labeled monophosphate into RNA transcripts, providing direct evidence of chain termination.

By tracing the metabolic fate of this compound, scientists can quantitatively analyze the key steps in its antimetabolite action, offering a deeper understanding of how it exerts its biological effects, such as its anti-tumor properties. nih.govchemicalbook.com

| Compound Name | Active Form | Primary Cellular Target |

| Cordycepin | 3'-deoxyadenosine triphosphate (3'-dATP) | RNA synthesis (Polyadenylation) |

Tracer for Comprehensive Metabolic Flux and Cellular Pathway Elucidation Studies

Metabolic Flux Analysis (MFA) using 13C-labeled tracers is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic reactions. nih.govd-nb.info While general tracers like 13C-labeled glucose and glutamine are used to map central carbon metabolism, specialized tracers are required to probe specific or peripheral pathways. nih.govnih.gov this compound functions as such a specialized tracer, enabling researchers to meticulously track the influence of cordycepin on specific cellular metabolic networks.

Studies have shown that cordycepin impacts several key signaling and metabolic pathways. nih.govnih.govnih.gov this compound allows for a dynamic and quantitative investigation of these interactions. By introducing the labeled compound, the 13C atoms can be traced as they are metabolized and interact with various pathways, including:

AMP-activated protein kinase (AMPK) pathway : Cordycepin is known to activate AMPK, a central regulator of cellular energy homeostasis, which in turn affects lipid and glucose metabolism. nih.govnih.gov

TCA Cycle and Alanine Metabolism : Research has indicated that cordycepin can reverse metabolic disturbances in the tricarboxylic acid (TCA) cycle. nih.gov

Purine (B94841) Metabolism : As an adenosine analog, cordycepin directly enters the purine metabolic network. The biosynthesis of cordycepin itself is linked to the pentose (B10789219) phosphate (B84403) pathway (PPP), which provides essential precursors. mdpi.com Using this compound can help elucidate how it affects purine salvage and de novo synthesis pathways.

MAPK Signaling : The ERK1/2 MAPK signaling pathway, which is involved in cell differentiation, has been shown to be activated by cordycepin. nih.gov

The use of this compound in MFA provides a detailed map of how the compound is processed by the cell and how it perturbs metabolic fluxes, revealing points of enzymatic inhibition or activation and downstream consequences for the entire metabolic system.

Applications in Advanced Omics Research (e.g., Quantitative Transcriptomics, Proteomics, Metabolomics)

The ability to accurately quantify biomolecules is fundamental to all fields of "omics" research. Stable isotope-labeled compounds like this compound are essential for achieving the highest level of accuracy in these studies.

Quantitative Metabolomics In metabolomics, this compound is highly effective as an internal standard for the precise quantification of its unlabeled counterpart. nih.gov A key challenge in mass spectrometry techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) is signal variability. nih.gov Using a stable isotope-labeled internal standard overcomes this issue because the labeled and unlabeled compounds have virtually identical chemical and physical properties, ensuring they behave the same way during sample preparation and analysis. nih.gov

One study successfully used this compound to establish a quantitative MALDI-MS method for measuring cordycepin in the fermentation broth of C. militaris. The identical chemical behavior of this compound effectively corrected for signal differences caused by the inhomogeneity of matrix crystallization. nih.gov The method demonstrated excellent linearity and high recovery rates, proving its accuracy for quantitative analysis. nih.gov

Table of Quantitative Analysis Findings

Quantitative Performance of this compound as an Internal Standard

| Parameter | Result | Source |

| Technique | MALDI-MS with isotope-labeled internal standard | nih.gov |

| Concentration Range | 5–400 µg/mL | nih.gov |

| Correlation Coefficient (R²) | 0.9991 | nih.gov |

| Detection Limit (S/N=3) | 0.2 µg/mL | nih.gov |

| Recovery Rates | 90.15% - 95.06% | nih.gov |

Quantitative Proteomics In proteomics, stable isotope labeling techniques are the gold standard for accurate protein quantification. While this compound is not directly incorporated into proteins, it can be used in targeted proteomics and metabolomics experiments to study the proteins that are involved in its transport, metabolism, and mechanism of action. For instance, researchers could quantify changes in the abundance of enzymes in the purine salvage pathway or RNA polymerases in response to cordycepin treatment, using SIL-labeled peptides for those specific proteins as standards. This approach links the metabolic fate of the drug directly to proteomic changes.

Quantitative Transcriptomics Cordycepin's primary mechanism involves the inhibition of RNA synthesis, directly impacting the transcriptome. nih.govchemicalbook.com While standard RNA-sequencing can reveal changes in steady-state mRNA levels, this compound offers the potential for more dynamic analyses. It could be used in pulse-chase-style experiments to specifically label and track newly synthesized, prematurely terminated transcripts. This would allow for a direct measurement of the rate of transcriptional inhibition, providing a functional readout of its activity that complements traditional transcriptomic profiling.

Future Research Directions and Unanswered Questions in Cordycepin 13c5 Research

Refined Elucidation of Intricate and Undiscovered Biosynthetic Steps

While the primary enzymatic machinery responsible for cordycepin (B1669437) biosynthesis, namely the Cns1, Cns2, and Cns3 proteins, has been identified, a number of questions regarding the finer details of this pathway remain unanswered. The use of Cordycepin-13C5 as a tracer will be crucial in resolving these outstanding ambiguities.

Future research should focus on several key areas. The precise mechanism of the 3'-deoxygenation of adenosine (B11128), a critical step catalyzed by the Cns1/Cns2 complex, is not fully understood. While it is known to involve a radical-based mechanism, the exact sequence of electron transfers and the role of specific amino acid residues within the catalytic site require further investigation. Stable isotope tracing with specifically labeled precursors, in conjunction with site-directed mutagenesis of the enzymes, could provide definitive answers.

Furthermore, the regulation of the cordycepin biosynthetic gene cluster is another area ripe for exploration. It is unclear how environmental and developmental cues trigger the expression of the cns genes. This compound could be used in pulse-chase experiments to determine the flux through the pathway under different conditions, providing insights into the key regulatory control points.

Finally, the potential for crosstalk between the cordycepin pathway and other metabolic pathways is an intriguing, yet underexplored, area. By tracing the metabolic fate of the 13C-labeled carbon skeleton of cordycepin, researchers can identify any downstream metabolites or unexpected biochemical transformations, potentially revealing new biological roles for this fascinating molecule.

| Enzyme/Complex | Known Function | Unanswered Questions | Potential Role for this compound |

| Cns1/Cns2 | Catalyzes the 3'-deoxygenation of adenosine to form 3'-deoxyadenosine (cordycepin). | The precise radical-based mechanism and the identity of all intermediate species. The specific roles of individual domains and active site residues. | Tracing the transformation of labeled adenosine to pinpoint the timing and nature of bond cleavages and formations. |

| Cns3 | A phosphotransferase that phosphorylates cordycepin to prevent its degradation or secretion. | The structural basis for its substrate specificity. Its potential role in regulating the intracellular concentration of cordycepin. | Quantifying the rate of phosphorylation and turnover of the cordycepin pool within the cell. |

| Cns4 | A putative transporter involved in the secretion of cordycepin. | Its exact subcellular localization and the mechanism by which it transports cordycepin across the cell membrane. | Following the movement of labeled cordycepin from the cytoplasm to the extracellular space. |

Advanced Systems Biology Approaches with this compound Tracers for Holistic Biological Understanding

The advent of high-throughput 'omics' technologies has opened up new avenues for understanding the complex cellular effects of bioactive compounds. The integration of this compound into systems biology workflows, particularly stable isotope-resolved metabolomics (SIRM), promises to provide an unprecedentedly detailed picture of its mechanism of action.

By exposing cells or organisms to this compound and then analyzing the entire metabolome using mass spectrometry or NMR, researchers can trace the metabolic fate of the labeled molecule with high precision. This approach can reveal not only the direct downstream metabolites of cordycepin but also its indirect effects on other metabolic pathways. For example, it is known that cordycepin can inhibit polyadenylation and protein synthesis. SIRM could be used to quantify the global impact of these inhibitory effects on cellular metabolism, revealing which pathways are most sensitive to cordycepin-induced stress.

Moreover, combining this compound tracing with other 'omics' datasets, such as transcriptomics and proteomics, will enable the construction of comprehensive, multi-layered models of cordycepin's biological activity. This "multi-omics" approach will be invaluable for identifying novel drug targets and for understanding the complex interplay between different cellular processes.

| Systems Biology Approach | Description | Application with this compound | Potential Insights |

| Stable Isotope-Resolved Metabolomics (SIRM) | The use of stable isotope-labeled compounds to trace metabolic pathways and fluxes. | Tracing the metabolic fate of the 13C-labeled carbon skeleton of cordycepin throughout the entire metabolome. | Identification of novel downstream metabolites, quantification of pathway fluxes, and assessment of off-target effects. |

| Metabolic Flux Analysis (MFA) | A computational method for quantifying the rates of metabolic reactions in a biological system. | Providing quantitative data on the flux through the cordycepin biosynthetic pathway and its impact on central carbon metabolism. | Understanding the energetic costs of cordycepin production and its competition with other metabolic pathways for precursors. |

| Multi-Omics Integration | The integration of data from different 'omics' platforms (e.g., genomics, transcriptomics, proteomics, metabolomics) to build a holistic model of a biological system. | Correlating changes in gene expression and protein abundance with the metabolic perturbations induced by this compound. | A comprehensive understanding of the cellular response to cordycepin, from gene regulation to metabolic output. |

Exploration of Novel Applications in Fundamental Biological and Biochemical Research

Beyond its use in studying its own biosynthesis and metabolic effects, this compound has the potential to become a valuable tool in a wide range of fundamental biological and biochemical research areas. Its structural similarity to adenosine makes it an attractive probe for studying the enzymes and pathways that utilize this ubiquitous molecule.

One exciting possibility is the use of this compound to study the mechanism of RNA polymerases. As an adenosine analogue, cordycepin can be incorporated into growing RNA chains, where it acts as a chain terminator. By using 13C-labeled cordycepin, it may be possible to use solid-state NMR to study the conformation of the polymerase active site when bound to the inhibitor. This could provide valuable insights into the mechanism of transcription and how it is regulated.

Another potential application is in the study of purinergic signaling, a form of extracellular signaling that uses purines like adenosine and ATP as signaling molecules. Cordycepin is known to interact with adenosine receptors, and this compound could be used to trace the binding and internalization of these receptors in real-time, providing new insights into this important signaling pathway.

Finally, the development of new analytical techniques, such as imaging mass spectrometry, could allow for the visualization of the subcellular localization of this compound and its metabolites. This would provide an unprecedented level of spatial resolution, allowing researchers to see exactly where cordycepin is acting within the cell.

Q & A

Q. How can multi-omics data from this compound tracing studies be systematically integrated?

Q. What experimental frameworks optimize reproducibility in this compound studies?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Document protocols using platforms like Protocols.io . Validate key findings with orthogonal methods (e.g., CRISPR-Cas9 knockout models to confirm pathway dependencies) .

Methodological Notes

- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail experimental procedures in the main text or supplementary materials. Include raw isotopic enrichment ratios and statistical analyses (e.g., ANOVA with post-hoc tests) .

- Literature Review : Systematically search databases like PubMed and SciFinder using controlled vocabulary (e.g., "this compound AND isotopic tracing") to identify knowledge gaps and avoid redundant studies .

- Ethical Compliance : Declare conflicts of interest and adhere to institutional guidelines for chemical safety and isotopic waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.